(E)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c19-17(9-8-14-5-4-12-22-14)18-11-10-16(13-18)23(20,21)15-6-2-1-3-7-15/h1-9,12,16H,10-11,13H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRIBHNUHFXALM-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing various cellular pathways. The pyrrolidine ring contributes to its pharmacophoric characteristics, allowing it to bind effectively to proteins or enzymes involved in disease processes.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays showed that the compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HeLa | 10.0 | Cell cycle arrest |
| A549 | 15.0 | Inhibition of proliferation |
Anti-inflammatory Activity
In addition to anticancer properties, the compound has been evaluated for anti-inflammatory effects. Experimental models demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
Case Study 1: Breast Cancer
A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of this compound in targeting breast cancer cells. The research indicated that treatment with this compound led to a marked decrease in cell viability and increased apoptotic markers.
Case Study 2: Inflammatory Response
Another investigation focused on the anti-inflammatory potential of the compound, wherein it was administered to animal models subjected to induced inflammation. Results showed a significant reduction in swelling and pain, correlating with decreased levels of inflammatory mediators.
Pharmacokinetics
Studies on the pharmacokinetic profile of this compound have indicated favorable absorption and distribution characteristics, making it a promising candidate for further development.
Toxicity Profile
Toxicological assessments revealed that at therapeutic doses, the compound exhibited minimal toxicity, suggesting a favorable safety profile for potential clinical applications.
Comparison with Similar Compounds
Structural Analogues of Enaminones and Chalcones
The following table summarizes key structural analogs, their substituents, and reported biological activities:
Key Observations:
Chalcones with thiophen-2-yl substituents exhibit broad-spectrum antibacterial activity, likely due to improved membrane permeability .
Anti-Tubercular Activity:
- Compounds like (E)-3-(1H-indol-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one show potent activity against Mycobacterium tuberculosis (MIC = 50 μg/mL), suggesting that the thiophen-2-yl group may synergize with heteroaromatic substituents .
Crystallographic Data:
- (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one has been structurally characterized using tools like SHELXL, highlighting the importance of the (E)-configuration in maintaining molecular planarity .
Hydrogen Bonding and Crystal Packing
- Weak C–H⋯O interactions dominate the crystal packing of enaminones, as observed in (E)-3-[5-(diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one, forming dimeric chains that stabilize the solid-state structure .
- Graph-set analysis (as in ) could further elucidate hydrogen-bonding patterns in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
